2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O5 and its molecular weight is 354.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis of functionally substituted heterocycles, such as benzoxazoles, that are important for various pharmacological activities. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide has been described, highlighting methods for preparing heterocyclic compounds that could serve as precursors for further chemical modifications (Khodot & Rakitin, 2022).
Biological Evaluation and Potential Applications
Compounds structurally related to the query have been synthesized and evaluated for biological activities, such as antimicrobial, anti-inflammatory, and anthelmintic effects. For instance, studies on novel synthesized triazole moieties clubbed with benzimidazole rings demonstrated good anthelmintic activity, suggesting potential applications in developing new treatments for parasitic infections (Kumar & Sahoo, 2014).
Structure-Activity Relationships (SAR)
Investigations into the SAR of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have utilized various heterocycles to improve metabolic stability. This research provides insights into how changing the heterocyclic core of a compound can affect its biological efficacy and metabolic profile, which is critical for the development of therapeutically relevant agents (Stec et al., 2011).
Antioxidant and Antimicrobial Activities
The synthesis and antioxidant studies of novel compounds, such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, have shown that these molecules possess moderate to significant radical scavenging activity. Such findings indicate potential applications in designing molecules with antioxidant properties (Ahmad et al., 2012).
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-10-6-15(20-26-10)18-16(22)8-21-17(23)5-3-12(19-21)11-2-4-13-14(7-11)25-9-24-13/h2-7H,8-9H2,1H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLDHUNSRGYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.